
Epidermal Growth Factor Receptor Peptide (985-996)
Übersicht
Beschreibung
Epidermal Growth Factor Receptor Peptide (985-996) is a segment of the epidermal growth factor receptor, a protein that exists on the cell surface and is activated by the binding of specific ligands such as epidermal growth factor and transforming growth factor α. This activation stimulates the receptor’s intrinsic protein-tyrosine kinase activity, leading to autophosphorylation and subsequent activation of several downstream signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Epidermal Growth Factor Receptor Peptide (985-996) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling agents in SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified sequences.
Wissenschaftliche Forschungsanwendungen
Biological Functions and Mechanisms
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding with its ligands, undergoes dimerization and autophosphorylation, triggering downstream signaling pathways such as MAPK, Akt, and JNK. These pathways are pivotal for cell proliferation, migration, and survival. The peptide segment 985-996 is particularly important as it has been identified to interact with various intracellular proteins, influencing EGFR's role in cellular signaling and cancer progression .
Targeting EGFR in Cancer Therapy
EGFR is overexpressed or mutated in many solid tumors, making it an attractive target for cancer therapies. The peptide (985-996) has been utilized in the development of therapeutic agents aimed at inhibiting EGFR signaling. These agents include:
- Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the kinase activity of EGFR, effectively blocking the signaling pathways that promote tumor growth. Examples include gefitinib and erlotinib, which have shown efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations .
- Monoclonal Antibodies: Antibodies such as cetuximab target the ligand-binding domain of EGFR to prevent activation. These therapies have significantly improved patient outcomes in various cancers .
Peptide Vaccination Strategies
The peptide 985-996 has also been explored in peptide vaccination strategies aimed at eliciting an immune response against tumors expressing EGFR. Studies have shown that vaccines targeting specific EGFR mutations can induce robust T-cell responses, providing a promising avenue for immunotherapy .
In Vitro Studies
In vitro assays using the peptide 985-996 have demonstrated its ability to modulate EGFR activity and downstream signaling pathways. For instance, researchers have developed fluorescence-based assays to measure EGFR tyrosine kinase activity in real-time, facilitating drug discovery efforts targeting this receptor .
In Vivo Models
Animal studies utilizing the peptide have provided insights into its role in tumor growth and metastasis. The peptide's influence on immune cell activation has also been documented, highlighting its potential as a therapeutic agent that can enhance anti-tumor immunity .
Case Studies and Clinical Trials
Several clinical studies have investigated the efficacy of targeting EGFR in various cancers:
- NSCLC Trials: Clinical trials involving TKIs like erlotinib and gefitinib have shown significant improvements in progression-free survival among patients with EGFR mutations .
- Peptide Vaccination Trials: Trials using personalized neoantigen peptides derived from mutated EGFR have reported promising safety profiles and encouraging clinical responses, particularly in advanced-stage NSCLC patients .
Summary of Findings
Wirkmechanismus
The peptide exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation of its intrinsic protein-tyrosine kinase activity. This activation results in autophosphorylation of tyrosine residues on the receptor’s C-terminal domain, which then recruits and activates downstream signaling proteins. These proteins initiate several signal transduction cascades, including the MAPK, Akt, and JNK pathways, ultimately leading to DNA synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Epidermal Growth Factor Receptor Peptide (963-982): Another segment of the epidermal growth factor receptor with different biological activities.
Transforming Growth Factor α Peptide: A ligand for the epidermal growth factor receptor with distinct signaling properties.
Uniqueness: Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific sequence and role in receptor activation and downstream signaling. Its ability to modulate cell proliferation and migration makes it a valuable tool in cancer research and therapeutic development .
Biologische Aktivität
Epidermal Growth Factor Receptor (EGFR) is a critical membrane-associated receptor that plays a vital role in various biological processes, including cell proliferation, differentiation, and survival. The peptide fragment known as Epidermal Growth Factor Receptor Peptide (985-996) represents a specific region of the EGFR that has garnered attention for its biological activity and potential therapeutic applications.
Structure and Function of EGFR
EGFR is a member of the ErbB family of receptor tyrosine kinases. Upon binding with ligands such as epidermal growth factor (EGF) and transforming growth factor alpha (TGF-α), EGFR undergoes dimerization, leading to autophosphorylation at specific tyrosine residues (e.g., Y992, Y1045, Y1068, Y1148, Y1173) in its C-terminal domain. This process activates downstream signaling pathways, including the MAPK and Akt pathways, which are crucial for cellular responses related to growth and survival .
Biological Activity of Peptide (985-996)
The peptide corresponding to residues 985-996 of EGFR has been studied for its unique interactions and biological activities:
- Signal Transduction : The peptide plays a role in modulating signal transduction pathways by interacting with G proteins, specifically Gsalpha. Studies indicate that the juxtamembrane region of EGFR can directly stimulate Gsalpha activity, which is essential for various signaling cascades .
- Cellular Effects : Activation of EGFR leads to significant cellular responses such as proliferation, migration, and adhesion. The peptide may influence these processes through its ability to engage with intracellular signaling mechanisms .
- Immunological Role : The peptide's interaction with immune cells suggests a potential role in modulating immune responses, particularly in skin biology where EGFR activation is crucial for the innate immune response .
Table 1: Summary of Key Findings on EGFR Peptide (985-996)
Case Study: Immunogenicity in Cancer Vaccination
A recent study investigated the immunogenicity of peptides derived from mutated forms of EGFR, including those relevant to non-small cell lung cancer (NSCLC). The results indicated that vaccination with these peptides elicited strong T-cell-mediated immune responses, highlighting their potential as effective therapeutic agents in cancer immunotherapy . Specifically, the use of peptides targeting the EGFRvIII mutation showed promising clinical efficacy when combined with standard treatments like temozolomide .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIQWQBUPWRLJ-XJSWDNOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N13O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.